molecular formula C13H10ClFN4O3S B2431487 4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole CAS No. 303998-77-8

4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole

Cat. No.: B2431487
CAS No.: 303998-77-8
M. Wt: 356.76
InChI Key: DGXUFJLWRQVRFM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups . It contains aminocarbonyl, carbothioyl, carbonyl, chloro, fluoro, and methyl groups, all attached to an isoxazole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The isoxazole ring forms the core of the molecule, with various groups attached to it .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole, or its related derivatives, are primarily studied for their synthesis methods and structural properties. For instance:

  • Synthesis Techniques : A study discussed the synthesis of a closely related compound, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, through steps like oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde. This synthesis route is noted for its practicality, high yield, and low cost (Su Wei-ke, 2008).

  • Structural Elucidation and Antimicrobial Activity : Another study reports the unexpected synthesis of a derivative compound and explores its structure elucidation alongside its antimicrobial activity against Listeria monocytogenes and Escherichia coli. The study highlights the unexpected ring closure and sulfonation processes involved in its synthesis (Kariuki et al., 2022).

Biological Activities and Pharmacological Applications

While avoiding specific information about drug use, dosage, and side effects, the compound and its derivatives have been the subject of research focusing on their potential biological activities:

  • Antimicrobial Properties : Several studies have synthesized derivatives and evaluated their antibacterial and antifungal activities. For instance, the microwave-assisted synthesis of novel 1,3,4-Thiadiazoles and 1,2,4-Triazoles derived from a related compound showed promising in vitro antibacterial and antifungal activity (Dengale et al., 2019).

  • Potential Anticancer Activity : The synthesis and bioactivity studies of fluorine compounds containing an isoxazole moiety reported that some of these compounds exhibit moderate anticancer activity in vitro (Song et al., 2005).

  • Immunological Activity : Research on 4-imino derivatives of the 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide and related compounds has shown that the stimulatory or inhibitory effects on immune responses depend significantly on the origin and location of substituents (Ryng et al., 2001).

  • Chemical Characterization and Differentiation : A study on the chemical characterization of a research chemical and its differentiation from its regioisomer emphasized the importance of proper labeling and identification for further pharmacological exploration (McLaughlin et al., 2016).

Safety and Hazards

Amines, which are present in this compound, can have various safety and hazard implications depending on their specific structure and properties .

Future Directions

One potential area of future research could be the development of metal-free photosensitized intermolecular carboimination methods, which could provide a green and direct access to both β-amino acid and β-amino ketone motifs from readily available alkene feedstocks .

Properties

IUPAC Name

N-(carbamoylcarbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN4O3S/c1-5-8(11(20)17-13(23)18-12(16)21)10(19-22-5)9-6(14)3-2-4-7(9)15/h2-4H,1H3,(H4,16,17,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXUFJLWRQVRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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